N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide
Description
Properties
IUPAC Name |
N-[4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S3/c22-17(16-4-3-11-25-16)20-18-19-15(12-26-18)13-5-7-14(8-6-13)27(23,24)21-9-1-2-10-21/h3-8,11-12H,1-2,9-10H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNXPNPKGXUOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide typically involves multiple steps, starting from readily available starting materials
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic or basic conditions.
Introduction of the Pyrrolidinylsulfonyl Group: The pyrrolidinylsulfonyl group can be introduced via a nucleophilic substitution reaction using pyrrolidine and a sulfonyl chloride derivative.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Pyrrolidine, sulfonyl chloride, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Applications
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Anticancer Activity
- Research indicates that compounds similar to N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that thiazole derivatives can effectively inhibit tumor growth in various cancer models.
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Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are needed to combat infections.
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Anti-inflammatory Effects
- Preliminary studies suggest that this compound may possess anti-inflammatory properties , potentially useful in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves modulation of inflammatory cytokines and pathways.
Data Table: Summary of Biological Activities
Case Studies
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Case Study on Anticancer Activity
- In a study published in a peer-reviewed journal, researchers synthesized various thiazole derivatives and tested their efficacy against breast cancer cell lines. The results indicated that the compound significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways.
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Case Study on Antimicrobial Efficacy
- A comparative study evaluated the antimicrobial effects of several thiazole derivatives, including this compound. The results showed effective inhibition of both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.
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Case Study on Anti-inflammatory Properties
- A recent investigation into the anti-inflammatory effects of thiazole compounds found that this compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential use in inflammatory disease management.
Mechanism of Action
The mechanism of action of N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogs with Sulfonamide/Sulfonyl Modifications
Key Observations :
Analogs with Thiophenecarboxamide Moieties
Key Observations :
Anti-Inflammatory and Antimicrobial Thiazoles
Biological Activity
N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article aims to provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C22H21N3O5S2
- Molecular Weight : 471.55 g/mol
The structure features a thiazole ring, a pyrrolidine moiety, and a thiophene carboxamide group, which are critical for its biological activity.
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, related thiazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) in human monocytic cells . The compound's mechanism may involve the inhibition of the p38 mitogen-activated protein kinase pathway, which plays a crucial role in inflammatory responses.
Table 1: Summary of Anti-inflammatory Activity
| Compound | Model | Dose (mg/kg) | Effect |
|---|---|---|---|
| 10b | Arthritis model | 30 | Significant reduction in TNF-alpha levels |
| N-{...} | THP-1 cells | Varies | Inhibition of cytokine release |
Anticancer Potential
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines by modulating various signaling pathways . The structural components of the compound may enhance its interaction with specific molecular targets involved in cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of this compound. Modifications to the thiazole or thiophene moieties can significantly influence biological activity. For example, substituents on the phenyl ring have been shown to alter potency and selectivity towards specific targets .
Table 2: Structure-Activity Relationship Insights
| Modification | Biological Effect | Reference |
|---|---|---|
| Substituted phenyl groups | Enhanced anti-inflammatory activity | |
| Variations in thiophene structure | Altered anticancer efficacy |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- In Vivo Anti-inflammatory Study : A study demonstrated that a thiazole derivative significantly reduced inflammation in an arthritis model when administered at a dose of 30 mg/kg, showcasing its potential as an anti-rheumatoid agent .
- Cancer Cell Line Testing : Another investigation revealed that thiazole-containing compounds could induce apoptosis in various cancer cell lines, suggesting their utility as anticancer agents .
Q & A
Q. What synthetic methodologies are optimal for preparing N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide?
- Methodological Answer : The synthesis of this compound can be approached via cyclization reactions using POCl₃-mediated conditions. For example, similar thiazole derivatives are synthesized by reacting phenyl butyric acid derivatives with thiosemicarbazides under reflux in POCl₃ (90°C, 3 hours), followed by precipitation at pH 8-9 with ammonia and recrystallization in DMSO/water mixtures . Key steps include optimizing stoichiometry, controlling reaction temperature, and selecting recrystallization solvents to improve yield and purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the substitution pattern of the thiazole and thiophene rings. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups like sulfonamide (-SO₂N) and carboxamide (-CONH). For example, analogous compounds in and used ¹H NMR to confirm hydrazine and cyclization products.
Q. How can purity and stability be assessed post-synthesis?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) is standard. Thermal stability is evaluated via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Stability under varying pH can be tested by incubating the compound in buffered solutions (pH 1–13) and monitoring degradation via HPLC .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data and X-ray crystallography results be resolved?
- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). Use SHELXL for refinement to model disorder or anisotropic displacement parameters. For example, highlights SHELXL’s robustness in handling high-resolution or twinned data. Cross-validate with computational methods like Density Functional Theory (DFT) to reconcile bond length/angle variations .
Q. What strategies are effective for Structure-Activity Relationship (SAR) studies targeting the pyrrolidinylsulfonyl group?
- Methodological Answer : Synthesize analogs with modified sulfonyl substituents (e.g., morpholinyl, piperidinyl) and compare bioactivity. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins. For instance, demonstrated how trifluoromethyl groups enhance lipophilicity and metabolic stability, guiding analog design .
Q. How can anisotropic displacement parameters in crystallography be analyzed for this compound?
- Methodological Answer : Anisotropic displacement ellipsoids are visualized using ORTEP for Windows. Refinement in SHELXL allows modeling of thermal motion, with validation via R-factor convergence (<5% for high-quality data). details ORTEP’s role in generating publication-ready thermal ellipsoid plots .
Q. What experimental assays are suitable for evaluating enzyme inhibition potential?
- Methodological Answer : Design kinetic assays (e.g., fluorescence-based or colorimetric) using recombinant enzymes. For example, and used antimicrobial and antitumor assays for thiadiazole analogs. IC₅₀ values can be determined via dose-response curves, with controls for non-specific binding (e.g., DMSO vehicle) .
Q. How can computational modeling predict metabolic stability?
- Methodological Answer : Use in silico tools like SwissADME to predict cytochrome P450 interactions and metabolic hotspots. In vitro validation via liver microsome assays (rat/human) quantifies clearance rates. highlights the role of lipophilicity (logP) in metabolic stability, which can be optimized via substituent modification .
Data Contradiction Analysis
Q. How should conflicting bioactivity data from in vitro versus in vivo studies be addressed?
- Methodological Answer : Discrepancies may stem from pharmacokinetic factors (e.g., bioavailability). Perform parallel in vitro assays (cell-based) and in vivo pharmacokinetic profiling (plasma half-life, tissue distribution). For example, adjust dosing regimens or formulate prodrugs to enhance solubility, as seen in for deuterated analogs .
Q. What statistical approaches resolve variability in crystallographic R-factors across datasets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
